Isoarundinin II
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Overview
Description
Isoarundinin II is a stilbenoid compound with the molecular formula C22H22O4 and a molecular weight of 350.41 g/mol . It is a natural product isolated from the orchid Arundina bambusifolia . Stilbenoids are a type of phenolic compound known for their diverse biological activities.
Preparation Methods
Isoarundinin II can be isolated from natural sources such as the pseudobulbs of Pleione grandiflora . The synthetic routes for this compound involve the use of various organic reactions, although specific synthetic methods are not widely documented. Industrial production methods typically involve the extraction and purification from plant sources, followed by chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Isoarundinin II undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions vary based on the type of reaction and the conditions applied .
Scientific Research Applications
Isoarundinin II has several scientific research applications:
Chemistry: It is used as a reference compound in the study of stilbenoids and their chemical properties.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Isoarundinin II involves its interaction with molecular targets such as acetylcholinesterase (AChE). It exhibits a mixed-type inhibition mechanism on AChE, which involves binding to both the enzyme and the enzyme-substrate complex . This interaction is facilitated by hydrogen bonding and π-stacking interactions with key amino acids in the active site of AChE .
Comparison with Similar Compounds
Isoarundinin II is similar to other stilbenoid compounds such as:
- Isoarundinin I
- Batatasin III
- Bulbocodin D
- Shancigusin F
Compared to these compounds, this compound is unique due to its specific molecular structure and its potent inhibitory effect on acetylcholinesterase . This makes it a valuable compound for research in neurodegenerative diseases and antioxidant therapies.
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol |
InChI |
InChI=1S/C22H22O4/c1-26-20-13-17(8-5-15-3-2-4-19(24)11-15)21(22(25)14-20)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3 |
InChI Key |
YDUHMWDSDQEXHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
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